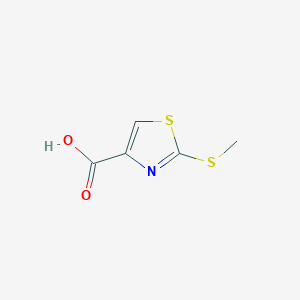

2-(Methylthio)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-methylsulfanyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S2/c1-9-5-6-3(2-10-5)4(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXGEQDZJYTMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649260 | |

| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907543-75-3 | |

| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 2-(methylthio)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily accomplished through a two-step process commencing with the Hantzsch thiazole synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves two key transformations:

-

Hantzsch Thiazole Synthesis: This classical method is employed to construct the thiazole ring. It involves the condensation of an α-halocarbonyl compound, specifically ethyl bromopyruvate, with a sulfur-containing nucleophile that provides the C2 and S1 atoms of the thiazole ring, along with the 2-methylthio substituent. A suitable reagent for this purpose is a salt of S-methyl dithiocarbamic acid.

-

Ester Hydrolysis: The resulting ethyl ester, ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, is then hydrolyzed under basic conditions to afford the target this compound.

This pathway is illustrated in the following workflow diagram:

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound and its intermediate. The data is compiled from analogous Hantzsch thiazole syntheses and ester hydrolysis reactions due to the limited availability of specific quantitative data for this exact compound.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1 | Hantzsch Thiazole Synthesis | Ethyl bromopyruvate, Potassium S-methyl dithiocarbamate | Ethanol | Reflux | 1-4 hours | 70-85 |

| 2 | Ester Hydrolysis | Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, Sodium Hydroxide | Water/Ethanol | Reflux | 1-2 hours | >90 |

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate

This procedure is based on the well-established Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide or a related sulfur nucleophile[1][2].

Materials:

-

Ethyl bromopyruvate

-

Potassium S-methyl dithiocarbamate (can be prepared from methylamine, carbon disulfide, and potassium hydroxide)

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium S-methyl dithiocarbamate (1.0 equivalent) in absolute ethanol.

-

To this solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The following protocol is adapted from a general procedure for the hydrolysis of thiazole carboxylate esters[3].

Materials:

-

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the flask.

-

Heat the mixture to reflux with stirring for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

Dry the product under vacuum to obtain the final this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Logical Relationship Diagram

The logical progression of the synthesis, from starting materials to the final product, is depicted in the following diagram.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of extensive experimental data in publicly available literature, this guide combines confirmed molecular information with high-quality predicted values for key physicochemical parameters. Detailed standard experimental protocols for the determination of these properties are also provided to facilitate further research and verification. The biological significance of the broader class of thiazole-4-carboxylic acid derivatives is also discussed to provide context for potential applications.

Chemical Identity

IUPAC Name: this compound

Chemical Structure:

References

An In-depth Technical Guide to 2-(Methylthio)-1,3-thiazole-4-carboxylic acid (CAS 907543-75-3)

To our valued researchers, scientists, and drug development professionals: This document serves as a summary of the currently available information on 2-(Methylthio)-1,3-thiazole-4-carboxylic acid. It is important to note that publicly accessible, in-depth technical data and research publications specifically detailing the synthesis, experimental protocols, and biological activities of this compound are limited. The information presented herein is compiled from chemical supplier databases and general knowledge of related thiazole compounds.

Core Compound Information

This compound is a specialty chemical primarily used in research and development.[1][2] Basic identification and property data are summarized below.

| Property | Value | Source |

| CAS Number | 907543-75-3 | [1][3] |

| Molecular Formula | C₅H₅NO₂S₂ | [1][3] |

| Molecular Weight | 175.23 g/mol | [3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| SMILES | CSC1=NC(=CS1)C(=O)O | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow:

The following diagram illustrates a plausible, though not experimentally verified, synthetic pathway. This should be considered a theoretical framework rather than an established protocol.

Caption: Conceptual synthetic pathway for this compound.

Note on Experimental Protocols: Without specific literature, any attempt to provide a detailed experimental protocol would be speculative. Researchers should consult standard organic chemistry texts and databases for methodologies related to Hantzsch thiazole synthesis, Sandmeyer reactions, and nucleophilic aromatic substitution on heterocyclic systems.

Biological Activity and Signaling Pathways

There is a significant body of research on the diverse biological activities of the thiazole and benzothiazole scaffolds.[4][5] These activities include but are not limited to:

However, no specific biological data or implication in any signaling pathway has been published for this compound (CAS 907543-75-3). The presence of the methylthio group and the carboxylic acid moiety on the thiazole ring suggests it could be investigated as a potential enzyme inhibitor or as a building block for more complex bioactive molecules.

Logical Relationship for Investigating Biological Activity:

The following diagram outlines a general workflow for the initial biological screening of a novel compound like this compound.

Caption: General workflow for the initial biological evaluation of a novel chemical entity.

Safety Information

Safety data sheets from commercial suppliers indicate that this compound should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment, are recommended.

Conclusion and Future Directions

This compound is a commercially available compound with a well-defined chemical structure. However, there is a notable absence of detailed scientific literature regarding its synthesis, characterization, and biological activity. This presents an opportunity for researchers to explore the properties of this molecule. Future work could focus on:

-

Developing and publishing a robust and scalable synthetic route.

-

Conducting comprehensive analytical characterization (e.g., NMR, IR, Mass Spectrometry, X-ray crystallography).

-

Screening the compound for a wide range of biological activities, given the known pharmacological importance of the thiazole scaffold.

-

Utilizing it as a building block in the synthesis of novel derivatives for drug discovery programs.

This document will be updated as more information becomes publicly available.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. ceo-web.parra.catholic.edu.au [ceo-web.parra.catholic.edu.au]

- 3. This compound | 907543-75-3 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(Methylthio)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound in public databases, this guide presents predicted spectroscopic data and a representative synthesis protocol based on established chemical principles and data from closely related analogs.

Molecular Structure and Chemical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methylthio group at the 2-position and a carboxylic acid group at the 4-position. The presence of both electron-donating (methylthio) and electron-withdrawing (carboxylic acid) groups on the thiazole core suggests a unique electronic profile that may influence its chemical reactivity and biological activity.

Molecular Formula: C₅H₅NO₂S₂[1]

Molecular Weight: 175.23 g/mol [1][2]

CAS Number: 907543-75-3[1][2][3]

Predicted Physicochemical Properties:

| Property | Predicted Value |

| pKa | ~3-4 (for the carboxylic acid) |

| LogP | ~1.5 - 2.0 |

| Form | Solid[1] |

| Purity | Typically >98% from commercial suppliers[1] |

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on typical values for similar chemical structures.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | broad singlet | 1H | -COOH |

| ~8.0 - 8.2 | singlet | 1H | H-5 (thiazole ring) |

| ~2.7 | singlet | 3H | -S-CH₃ |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (carboxylic acid) |

| ~160 - 165 | C-2 (thiazole ring) |

| ~145 - 150 | C-4 (thiazole ring) |

| ~120 - 125 | C-5 (thiazole ring) |

| ~15 - 20 | -S-CH₃ |

Predicted FT-IR Data (KBr pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| ~1420 | Medium | C-H bend (-CH₃) |

| ~1200 | Medium | C-O stretch |

| ~700 | Medium | C-S stretch |

Predicted Mass Spectrometry Data (EI):

| m/z | Interpretation |

| 175 | [M]⁺ (Molecular ion) |

| 130 | [M - COOH]⁺ |

| 128 | [M - SCH₃]⁺ |

Representative Experimental Protocol: Synthesis

A plausible synthetic route to this compound could involve the Hantzsch thiazole synthesis. Below is a representative, generalized protocol.

Workflow Diagram:

References

Spectroscopic and Synthetic Profile of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-(Methylthio)-1,3-thiazole-4-carboxylic acid. Due to the limited availability of direct experimental data in public-domain literature, this guide is based on established principles of organic spectroscopy and well-known synthetic methodologies for analogous thiazole derivatives. The data presented herein are predicted values and should be considered as a reference for the identification and synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted NMR Spectroscopic Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Description | Chemical Shift (ppm) | Description |

| ~13.0 | br s, 1H (COOH) | ~165.0 | C=O (Carboxylic Acid) |

| ~8.2 | s, 1H (Thiazole C5-H) | ~168.0 | Thiazole C2 |

| ~2.7 | s, 3H (S-CH₃) | ~145.0 | Thiazole C4 |

| ~125.0 | Thiazole C5 | ||

| ~15.0 | S-CH₃ |

Predicted spectra are based on a standard deuterated solvent such as DMSO-d₆. br s = broad singlet, s = singlet

Predicted Infrared (IR) Spectroscopy Data

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic Acid Dimer) |

| ~1700 | C=O | Stretching (Carboxylic Acid) |

| ~1550 | C=N | Stretching (Thiazole Ring) |

| ~1430 | C-H | Bending (CH₃) |

| ~1200 | C-O | Stretching (Carboxylic Acid) |

| ~920 | O-H | Bending (Out-of-plane, Carboxylic Acid Dimer) |

Predicted Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z (Predicted) | Fragment Ion | Notes |

| 175 | [M]⁺ | Molecular Ion |

| 130 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 116 | [M - S-CH₃ - CO]⁺ | Subsequent loss of methylthio and carbonyl groups |

| 88 | [C₃H₂NS]⁺ | Thiazole ring fragment |

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile.

Proposed Synthesis Workflow

Caption: Proposed Hantzsch-type synthesis pathway.

General Experimental Protocol

Step 1: Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate

-

To a solution of ammonium dithiocarbamate in a suitable solvent (e.g., ethanol), add an equimolar amount of a methylating agent, such as methyl iodide, at a controlled temperature (e.g., 0-5 °C). Stir the mixture for a designated period to allow for the formation of the S-methyl dithiocarbamate intermediate.

-

To this mixture, add an equimolar amount of ethyl 2-chloro-3-oxobutanoate dropwise.

-

The reaction mixture is then heated to reflux for several hours to facilitate the cyclization and formation of the thiazole ring.

-

After cooling, the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel, to yield ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

The purified ethyl ester from the previous step is dissolved in an alcoholic solvent (e.g., ethanol or methanol).

-

An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux until the hydrolysis of the ester is complete (monitored by TLC).

-

After cooling the reaction mixture, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods for optimal yield and purity. Standard laboratory safety procedures should be followed at all times.

In-depth Technical Guide: Biological Activity of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid

Executive Summary

This technical guide provides a thorough review of the currently available public domain literature concerning the biological activity of the compound this compound. Following an extensive search of scientific databases, patent literature, and chemical repositories, it has been determined that there is a notable absence of published studies detailing specific biological activities, quantitative data (e.g., IC50, EC50), or elucidated mechanisms of action for this particular molecule.

While direct experimental data for this compound is not available, this guide will explore the known biological activities of the broader thiazole and thiazole-4-carboxylic acid chemical class. This analysis aims to provide a foundational understanding of the potential therapeutic applications and research directions for the subject compound. Furthermore, a proposed experimental workflow is presented to guide researchers in the initial screening and characterization of its biological profile.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring, a core structure present in numerous biologically active molecules. The thiazole moiety is a key pharmacophore in a variety of approved drugs and investigational agents, valued for its ability to engage in diverse biological interactions. The presence of a methylthio group at the 2-position and a carboxylic acid at the 4-position suggests potential for specific metabolic pathways and target interactions.

Biological Activities of the Thiazole and Thiazole-4-Carboxylic Acid Scaffold

The thiazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological effects. The following activities have been reported for various substituted thiazole-4-carboxylic acid derivatives, providing a predictive framework for the potential activities of this compound.

-

Antimicrobial Activity: Thiazole derivatives have been investigated for their efficacy against a range of microbial pathogens. For instance, various 2-amino-1,3-thiazole-4-carboxylic acid derivatives have demonstrated notable fungicidal and antiviral activities.[1]

-

Anticancer Activity: The thiazole scaffold is present in several anticancer agents. Studies on novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the kinase inhibitor dasatinib, have shown antiproliferative potency against human leukemia cells.[2]

-

Anti-inflammatory Activity: Certain thiazole derivatives are known to possess anti-inflammatory properties. This is often attributed to the inhibition of key enzymes in the inflammatory cascade.

-

Enzyme Inhibition: The structural features of thiazole-4-carboxylic acids make them suitable candidates for enzyme inhibitors. For example, derivatives have been explored as inhibitors of various enzymes, highlighting the potential for targeted therapeutic design.

It is crucial to underscore that these activities are reported for related but structurally distinct compounds. The specific substitution pattern of this compound will uniquely influence its pharmacokinetic and pharmacodynamic properties.

Proposed Experimental Workflow for Biological Activity Screening

Given the lack of existing data, a systematic approach is required to elucidate the biological profile of this compound. The following workflow outlines a potential strategy for its initial characterization.

-

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (media only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Cytotoxicity Assay (MTT Assay):

-

Seed human cell lines (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value.

-

Potential Signaling Pathway Interactions

While no specific signaling pathways have been described for this compound, the general class of thiazole-containing compounds has been shown to interact with various pathways. A logical starting point for investigation would be to explore pathways commonly modulated by other bioactive thiazoles.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for biological activity, inferred from the known properties of the thiazole-4-carboxylic acid scaffold. The absence of published data presents a clear opportunity for novel research.

Future efforts should be directed towards the systematic screening of this compound against a diverse array of biological targets, as outlined in the proposed experimental workflow. Initial studies focusing on antimicrobial and cytotoxic activities would provide a foundational understanding of its bioactivity profile. Subsequent hit validation and mechanism of action studies will be crucial in determining its therapeutic potential and guiding any future drug development efforts. Researchers are encouraged to publish their findings to contribute to the collective scientific knowledge of this and related compounds.

References

Potential Therapeutic Targets of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid: A Technical Guide

Disclaimer: Publicly available scientific literature and databases lack specific biological activity data for 2-(Methylthio)-1,3-thiazole-4-carboxylic acid. This guide, therefore, extrapolates potential therapeutic targets and mechanisms of action based on the reported activities of structurally related thiazole and 2-(methylthio)thiazole derivatives. The experimental protocols and signaling pathways described are representative examples from the field and should be considered hypothetical in the context of this specific molecule.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory agents. The subject of this guide, this compound, belongs to this versatile class of compounds. The presence of the methylthio group at the 2-position and a carboxylic acid at the 4-position suggests potential for specific interactions with biological targets, driving its therapeutic potential. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic targets of this compound, based on the activities of its chemical relatives.

Potential Therapeutic Areas and Molecular Targets

Based on the extensive research into thiazole derivatives, several key therapeutic areas and molecular targets can be proposed for this compound.

1. Antimicrobial Agents:

Thiazole derivatives have shown significant promise as antimicrobial agents.[1][2][3] The proposed molecular targets in this area often involve essential bacterial enzymes for which there are no mammalian homologues, or where sufficient structural differences allow for selective inhibition.

-

Bacterial DNA Gyrase and Topoisomerase IV: Some thiazole derivatives have been found to inhibit these essential bacterial enzymes involved in DNA replication, repair, and recombination.[2] The inhibition of these enzymes leads to bacterial cell death.

-

Other Potential Bacterial Targets: While less specifically defined for 2-(methylthio) derivatives, the broader thiazole class has been associated with the inhibition of other bacterial processes.

2. Anticancer Agents:

A significant body of research points to the anticancer potential of thiazole-containing compounds.[4][5][6] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases and other enzymes critical for tumor growth and survival.

-

Kinase Inhibition: Many thiazole derivatives act as inhibitors of protein kinases, which are frequently dysregulated in cancer. While no specific kinase has been identified for the title compound, related structures have shown activity against various kinases involved in cell signaling pathways.

-

Topoisomerase II Inhibition: Some thiazole derivatives have been identified as inhibitors of human topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription in rapidly dividing cancer cells.[7]

-

Carbonic Anhydrase Inhibition: Certain thiazole derivatives have demonstrated inhibitory activity against carbonic anhydrases, enzymes that are overexpressed in some tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[8]

3. Anti-inflammatory Agents:

The anti-inflammatory properties of some thiazole derivatives suggest their potential in treating inflammatory diseases. A likely target in this context is the cyclooxygenase (COX) enzymes.

-

Cyclooxygenase (COX) Inhibition: Thiazole-containing compounds have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are key mediators of the inflammatory response.[9]

Data on Structurally Related Compounds

The following table summarizes the biological activities of various thiazole derivatives, providing an indication of the potential potency and therapeutic applications for compounds of this class. It is critical to reiterate that these data do not pertain to this compound itself.

| Compound Class | Target/Activity | Measurement | Value | Reference |

| 2-Phenylacetamido-thiazole derivative | Escherichia coli KAS III Inhibition | IC50 | 5.3 µM | [1] |

| Bisthiazole derivative | Antifungal (A. fumigatus) | MIC | 0.03 µg/mL | [1] |

| Thiazole-1,3,5-triazine derivatives | Antiplasmodial (P. falciparum, chloroquine-sensitive) | IC50 | 10.03 - 54.58 µg/mL | [1] |

| 2,5′-Bisthiazole derivatives | Antimycobacterial (M. tuberculosis) | MIC90 | 9.64 - 23.64 µg/mL | [1] |

| Thiazole derivative | Anticancer (Bcl-2 Jurkat cell line) | IC50 | 34.77 µM | [1] |

| Bisthiazole derivative | Anticancer (HCT-116 colon cancer cell line) | IC50 | 6.6 µg/mL | [1] |

| Imidazole-thiazole derivative | COX-1 Inhibition | % Inhibition | 85.5% | [9] |

| Imidazole-thiazole derivative | COX-2 Inhibition | % Inhibition | 88.5% | [9] |

| Thiazole-methylsulfonyl derivative | Carbonic Anhydrase I (hCA I) Inhibition | IC50 | 39.38 - 198.04 µM | [8] |

| Thiazole-methylsulfonyl derivative | Carbonic Anhydrase II (hCA II) Inhibition | IC50 | 39.16 - 86.64 µM | [8] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols for assays that would be appropriate for evaluating its potential activities based on the data from related compounds.

1. General Protocol for Kinase Inhibition Assay (e.g., against a generic tyrosine kinase):

This protocol describes a common method to assess the inhibitory activity of a compound against a protein kinase.

-

Materials: Recombinant human kinase, appropriate peptide substrate, ATP, kinase assay buffer, 96-well plates, plate reader.

-

Procedure:

-

Prepare a solution of the test compound, this compound, in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the peptide substrate.

-

Add varying concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

2. General Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Assay:

This protocol outlines the broth microdilution method to determine the minimum concentration of a compound that inhibits bacterial growth.

-

Materials: Bacterial strain of interest, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, incubator.

-

Procedure:

-

Prepare a standardized inoculum of the bacterial strain.

-

Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

-

Add the bacterial inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the discovery and potential mechanism of action of a novel therapeutic agent like this compound.

A general workflow for therapeutic target discovery.

A potential mechanism of action: Kinase inhibition.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the rich chemistry and diverse pharmacology of the thiazole scaffold provide a strong basis for predicting its potential therapeutic targets. The most promising avenues for investigation appear to be in the areas of antimicrobial and anticancer therapy, with potential mechanisms involving the inhibition of key enzymes such as bacterial gyrases, protein kinases, and carbonic anhydrases. The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers to design and execute studies aimed at elucidating the specific biological activities and therapeutic potential of this and other novel thiazole derivatives. Further investigation through systematic screening and target deconvolution studies will be essential to fully characterize its pharmacological profile.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-depth Technical Guide to 2-(Methylthio)-1,3-thiazole-4-carboxylic acid: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available literature on 2-(Methylthio)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, outlines a plausible synthetic pathway with detailed experimental protocols, and summarizes its potential biological activities based on studies of structurally related thiazole derivatives.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₅H₅NO₂S₂ and a molecular weight of 175.23 g/mol .[1] While extensive experimental data is not publicly available, the basic properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₂S₂ | [1] |

| Molecular Weight | 175.2287 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically available at 98% | [1] |

| CAS Number | 907543-75-3 | [1] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a multi-step process commencing with the preparation of key precursors, followed by a Hantzsch thiazole synthesis, and concluding with ester hydrolysis.

References

Discovery and history of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid

An In-depth Technical Guide to 2-(Methylthio)-1,3-thiazole-4-carboxylic acid

Introduction

This compound is a heterocyclic organic compound belonging to the thiazole class. Thiazole derivatives are of significant interest to researchers, scientists, and drug development professionals due to their wide range of chemical, physical, and pharmacological properties.[1] These compounds are integral to various biologically active molecules and are found in natural products like penicillin.[1] This guide provides a comprehensive overview of this compound, including its synthesis, potential biological activities, and its role as a chemical intermediate. While specific historical details of its discovery are not extensively documented, its synthesis and properties can be understood within the broader context of thiazole chemistry.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₅NO₂S₂[2][3] |

| Molecular Weight | 175.23 g/mol [3] |

| CAS Number | 907543-75-3[3] |

| Appearance | White to off-white solid[3] |

| Purity | Typically ≥98%[2] |

| Storage Temperature | 2-8°C[3] |

Synthesis

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis Adaptation

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Methyl dithiocarbamate

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Cyclization: A solution of ethyl 2-chloroacetoacetate and methyl dithiocarbamate in ethanol is refluxed for several hours. The reaction involves the condensation of the α-haloketone with the thioamide to form the thiazole ring.

-

Hydrolysis: The resulting ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is then hydrolyzed using an aqueous solution of sodium hydroxide. The mixture is heated to ensure complete conversion of the ester to the carboxylate salt.

-

Acidification: After cooling the reaction mixture, it is acidified with hydrochloric acid to a pH of approximately 3. This protonates the carboxylate, leading to the precipitation of the desired this compound.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

The following diagram illustrates the general workflow for the synthesis of thiazole-4-carboxylic acids.

Caption: Generalized workflow for thiazole-4-carboxylic acid synthesis.

Biological Activities and Potential Applications

Thiazole derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1][4] While specific studies on this compound are limited, the activities of related compounds suggest potential areas of application.

| Biological Activity | Description |

| Antimicrobial | Thiazole derivatives have shown efficacy against various bacterial and fungal strains.[5][6] |

| Anticancer | Some thiazole compounds exhibit cytotoxic effects on cancer cell lines.[1][5] For instance, derivatives of 2-amino-thiazole-5-carboxylic acid have been designed based on the structure of the anti-leukemia drug dasatinib.[7] |

| Anti-inflammatory | Certain thiazole derivatives possess anti-inflammatory properties.[1][5] |

| Antitubercular | The emergence of multidrug-resistant tuberculosis has spurred the development of new treatments, and thiazole derivatives have been identified as promising candidates.[1][8] |

| Antiviral | Some novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have demonstrated good activity against the Tobacco Mosaic Virus (TMV).[6] |

The diverse biological activities of the thiazole nucleus are depicted in the following diagram.

Caption: Diverse biological activities of the thiazole core structure.

Conclusion

This compound is a valuable chemical entity within the broader family of thiazole derivatives. While its specific history of discovery is not well-documented, its synthesis can be achieved through established chemical methodologies. The wide range of biological activities associated with the thiazole nucleus suggests that this compound and its derivatives hold significant potential for further investigation in medicinal chemistry and drug development. This guide provides a foundational understanding for researchers and scientists interested in exploring the applications of this and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 907543-75-3 [chemicalbook.com]

- 4. media.neliti.com [media.neliti.com]

- 5. Buy 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | 24044-07-3 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Methylthio)-1,3-thiazole-4-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(methylthio)-1,3-thiazole-4-carboxylic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of this chemical scaffold for novel therapeutic applications.

Core Structure and Analogs

The core structure of interest is this compound. This guide also considers its close analogs, including ester and amide derivatives at the 4-position, which are common modifications in drug discovery to modulate physicochemical properties and biological activity. The 2-methylthio group is a key feature, and its bioactivation and influence on activity are of significant interest.

Synthesis of this compound and Derivatives

The primary synthetic route to the this compound scaffold is the Hantzsch thiazole synthesis.[1] This classical method involves the condensation of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile.[1]

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, often starting from commercially available materials. The following diagram illustrates a general workflow for the preparation of this compound and its amide derivatives.

Caption: General synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (Hantzsch Synthesis Adaptation)

This protocol is an adaptation of the general Hantzsch thiazole synthesis.

-

Materials:

-

S-methyl thiourea hydroiodide

-

Ethyl bromopyruvate

-

Ethanol

-

Sodium bicarbonate

-

-

Procedure:

-

Dissolve S-methyl thiourea hydroiodide (1.0 eq) in ethanol.

-

Add ethyl bromopyruvate (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.

-

Protocol 2: Hydrolysis to this compound

-

Materials:

-

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate

-

Lithium hydroxide or Sodium hydroxide

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric acid (1N)

-

-

Procedure:

-

Dissolve ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (or sodium hydroxide) (1.5 - 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

-

Protocol 3: Amide Coupling to Form Carboxamide Derivatives

-

Materials:

-

This compound

-

Desired amine (1.1 eq)

-

Coupling agents (e.g., HATU, HOBt, EDCI) (1.2 eq)

-

Base (e.g., DIPEA, triethylamine) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the coupling agents and the base to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

-

Biological Activities and Therapeutic Potential

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Derivatives of this compound are being explored for their potential as inhibitors of various enzymes and signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives. While specific data for the 2-(methylthio) core is limited, related structures have shown promising activity. For instance, certain 2-phenylthiazole-4-carboxamide derivatives have demonstrated cytotoxic effects against various human cancer cell lines.[2][3] The mechanism of action for many of these compounds involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1]

Table 1: Anticancer Activity of Selected Thiazole Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Analog A (2-phenylthiazole derivative) | T47D (Breast) | <10 | [3] |

| Analog B (2-phenylthiazole derivative) | Caco-2 (Colorectal) | <10 | [3] |

| Analog C (2-phenylthiazole derivative) | HT-29 (Colon) | <10 | [3] |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [4] |

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The thiazole ring is a component of some clinically used antimicrobial agents. The introduction of different substituents on the thiazole core can lead to compounds with significant antibacterial and antifungal activities.

Enzyme Inhibition and Signaling Pathways

The biological effects of many thiazole derivatives are attributed to their ability to inhibit specific enzymes, particularly protein kinases. Kinase-mediated signaling pathways are fundamental in controlling cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Thiazole-based compounds like dasatinib and dabrafenib are approved tyrosine kinase inhibitors used in cancer therapy.[1]

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by small molecule inhibitors, including potentially those derived from the this compound scaffold.

Caption: A generic kinase signaling pathway targeted by small molecule inhibitors.

Experimental Protocols for Biological Evaluation

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Protocol 5: In Vitro Kinase Inhibition Assay

This protocol is used to determine the ability of a compound to inhibit the activity of a specific kinase.

-

Materials:

-

Recombinant purified kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., phosphospecific antibody or a luminescent ATP detection reagent)

-

384-well plates

-

Plate reader (e.g., luminescence or fluorescence reader)

-

-

Procedure:

-

Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at a controlled temperature.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the existing literature provides a solid foundation for the synthesis and biological evaluation of related thiazole derivatives, further research is needed to fully elucidate the potential of this specific compound class. Future efforts should focus on:

-

Synthesis of a diverse library of this compound derivatives with variations at the 4-position (amides, esters) and exploration of modifications to the methylthio group.

-

Systematic in vitro screening of these compounds against a panel of cancer cell lines and microbial strains to identify lead candidates.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most active compounds.

-

Structure-activity relationship (SAR) studies to guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational resource to stimulate and guide further research into this intriguing class of heterocyclic compounds.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of 2-(Methylthio)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(methylthio)thiazole derivatives using the Hantzsch thiazole synthesis. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the methylthio group, which allows for further functionalization, and the recognized biological activities of the thiazole core.

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole rings. The reaction typically involves the condensation of an α-haloketone with a thioamide. To synthesize 2-(methylthio)thiazole derivatives, S-methylisothiourea is used as the thioamide component. The overall reaction proceeds by the nucleophilic attack of the sulfur atom of S-methylisothiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Reaction Mechanism and Workflow

The synthesis of 2-(methylthio)thiazole derivatives via the Hantzsch reaction follows a well-established mechanism. The key steps are outlined below.

Caption: General mechanism of the Hantzsch synthesis for 2-(methylthio)thiazoles.

A general laboratory workflow for this synthesis is depicted below.

Caption: Experimental workflow for the synthesis of 2-(methylthio)thiazoles.

Experimental Protocols

Protocol 1: Preparation of S-Methylisothiourea Sulfate[1]

This protocol describes the synthesis of the key starting material, S-methylisothiourea sulfate, from thiourea and dimethyl sulfate.

Materials:

-

Thiourea (finely divided)

-

Dimethyl sulfate

-

Water

-

95% Ethanol

Procedure:

-

In a round-bottom flask, mix finely divided thiourea (2.0 moles) and water (70 mL).

-

To this suspension, add dimethyl sulfate (1.1 moles).

-

The reaction will proceed spontaneously, and may require occasional cooling.

-

After the initial vigorous reaction subsides, reflux the mixture for one hour.

-

Allow the mixture to cool, then add 200 mL of 95% ethanol.

-

Filter the crystalline product with suction and wash the residue with two 100 mL portions of 95% ethanol.

-

Air dry the product. A second crop of crystals can be obtained by concentrating the alcoholic filtrate.[1]

Safety Note: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment.

Protocol 2: General Procedure for the Synthesis of 2-(Methylthio)-4-arylthiazoles

This protocol provides a general method for the Hantzsch condensation of an α-bromoacetophenone with S-methylisothiourea sulfate.

Materials:

-

Substituted α-bromoacetophenone (1.0 eq)

-

S-Methylisothiourea sulfate (1.1 eq)

-

Ethanol

-

Sodium bicarbonate (or other suitable base)

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve the substituted α-bromoacetophenone (1.0 eq) and S-methylisothiourea sulfate (1.1 eq) in ethanol in a round-bottom flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-(methylthio)-4-arylthiazole.

Data Presentation

The following table summarizes representative yields for the synthesis of various 2-(methylthio)-4-arylthiazole derivatives based on the general protocol.

| Entry | α-Haloketone (R-group) | Product | Yield (%) |

| 1 | Phenyl | 2-(Methylthio)-4-phenylthiazole | 85-95% |

| 2 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-2-(methylthio)thiazole | 88-92% |

| 3 | 4-Bromophenyl | 4-(4-Bromophenyl)-2-(methylthio)thiazole | 87-91% |

| 4 | 4-Nitrophenyl | 2-(Methylthio)-4-(4-nitrophenyl)thiazole | 80-88% |

| 5 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-2-(methylthio)thiazole | 82-90% |

Note: Yields are indicative and may vary based on reaction scale and purification method.

Characterization Data

Spectroscopic data for a representative compound, 2-(methylthio)-4-phenylthiazole:

-

1H NMR (CDCl3, δ ppm): 7.90-7.80 (m, 2H, Ar-H), 7.45-7.30 (m, 3H, Ar-H), 7.20 (s, 1H, thiazole-H), 2.75 (s, 3H, S-CH3).

-

13C NMR (CDCl3, δ ppm): 165.0 (C=N), 150.0 (C-S), 134.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 110.0 (thiazole-CH), 15.0 (S-CH3).

-

IR (KBr, cm-1): 3060 (Ar C-H), 2920 (C-H), 1595 (C=N), 1480 (C=C).

-

MS (EI, m/z): 207 (M+).

Applications and Significance

2-(Methylthio)thiazole derivatives are valuable intermediates in organic synthesis and drug discovery. The methylthio group can be readily oxidized to sulfoxides and sulfones, or displaced by various nucleophiles, allowing for the introduction of diverse functionalities. These compounds have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore this important class of heterocyclic compounds.

References

Application Note: Quantitative Analysis of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid using HPLC-UV

Introduction

2-(Methylthio)-1,3-thiazole-4-carboxylic acid is a sulfur-containing heterocyclic compound.[1][2][3] Thiazole derivatives are significant in pharmaceutical and chemical research due to their diverse biological activities.[3][4] Consequently, a reliable and accurate analytical method for the quantification of this compound is essential for quality control, stability studies, and various research applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. The physicochemical properties of the compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₅NO₂S₂ | [5] |

| Molecular Weight | 175.23 g/mol | [5] |

| Appearance | Solid | [5] |

| Purity | Typically ≥98% | [5] |

Materials and Methods

The analysis was performed on a standard HPLC system equipped with a UV detector. A reversed-phase C18 column was chosen for the separation. The mobile phase consisted of a mixture of acetonitrile and water, with orthophosphoric acid added to control the pH and improve peak shape. The selection of a C18 column and an acidic mobile phase is a common and effective approach for the analysis of polar acidic compounds like thiazole carboxylic acids.[6][7]

Table 2: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| Instrument | Standard HPLC system with UV/Vis or PDA Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Orthophosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm (or λmax determined by PDA) |

| Run Time | 15 minutes |

The optimal detection wavelength should be determined using a photodiode array (PDA) detector by analyzing a standard solution of this compound. Based on the analysis of similar compounds, a wavelength in the range of 270-280 nm is expected to provide good sensitivity.[7] Carboxylic acids typically exhibit a UV absorbance maximum around 210 nm, which can also be used for detection.[8]

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC-UV analysis of this compound.

Caption: Workflow for HPLC-UV Analysis.

Detailed Experimental Protocol

1. Reagent and Sample Preparation

-

Mobile Phase A (0.1% Orthophosphoric Acid in Water): Add 1.0 mL of concentrated orthophosphoric acid (85%) to 1 L of HPLC-grade water. Mix thoroughly and degas.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is recommended.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh a known amount of the sample containing this compound and prepare a solution in the diluent to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC System Setup and Operation

-

Set up the HPLC system according to the parameters outlined in Table 2.

-

Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure the system is clean.

-

Inject the calibration standards in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Perform a system suitability test by injecting a mid-level standard multiple times to check for parameters like retention time repeatability, peak area precision, and tailing factor.

3. Data Analysis

-

Integrate the peak area of this compound in each chromatogram.

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of >0.999 is typically desired.

-

Calculate the concentration of this compound in the sample solutions using the calibration curve equation.

Expected Results

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The method should demonstrate good linearity over the specified concentration range. The precision of the method, as determined by replicate injections, should be within acceptable limits (typically <2% RSD). The accuracy of the method can be assessed by analyzing samples with known concentrations of the analyte.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by HPLC-UV. The described method is straightforward, robust, and suitable for routine analysis in research and quality control laboratories. The provided workflow and detailed protocol will enable researchers, scientists, and drug development professionals to accurately quantify this compound in various samples.

References

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]

- 3. Sulphur Containing Heterocyclic Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Leveraging 2-(Methylthio)-1,3-thiazole-4-carboxylic Acid in Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation and utilization of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid as a scaffold in modern drug design. While direct biological data for this specific molecule is limited in publicly available literature, the broader class of thiazole and 2-(alkylthio)thiazole derivatives has demonstrated significant potential across various therapeutic areas. This document outlines potential applications, key biological targets, and detailed protocols for the synthesis, characterization, and biological evaluation of derivatives based on this promising chemical core.

A critical consideration for this scaffold is the potential for metabolic bioactivation of the 2-(methylthio) group. Studies have shown that 2-(alkylthio)-1,3,4-thiadiazoles and related benzothiazoles can undergo enzymatic oxidation by cytochrome P450s to form sulfoxides and sulfones. These intermediates can then be displaced by nucleophiles like glutathione (GSH), which is an important safety consideration in drug development.[1]

Potential Therapeutic Targets and Applications

The thiazole nucleus is a common feature in many FDA-approved drugs and experimental agents, exhibiting a wide range of biological activities. Based on the activities of structurally related compounds, derivatives of this compound are promising candidates for targeting several key enzymes and signaling pathways implicated in disease.

-

Oncology: Thiazole derivatives have been successfully developed as inhibitors of critical signaling pathways in cancer. Potential targets include:

-

Infectious Diseases: The thiazole scaffold is present in numerous antimicrobial agents.

Quantitative Data on Structurally Related Thiazole Derivatives

To illustrate the potential of the this compound scaffold, the following tables summarize quantitative biological data for related compounds. This data provides a strong rationale for the synthesis and evaluation of a focused library of derivatives.

Table 1: Inhibitory Activity of Thiazole Derivatives Against Protein Kinases

| Compound Class | Target | IC50 | Reference |

|---|---|---|---|

| Thiazole Carboxamide | c-Met Kinase | Varies (Lead compounds in nM range) | [13] |

| 4-aminothieno[2,3-d]pyrimidine | Protein Kinase CK2 | 3.8 µM | [6] |

| 2-Amino-5-(thioaryl)thiazole | Interleukin-2-inducible T-cell kinase (Itk) | Varies (Lead compounds in nM range) | |

Table 2: Anticancer Activity of Thiazole Derivatives in Cell-Based Assays

| Compound Class | Cell Line | IC50 | Reference |

|---|

| Thiazole Carboxamide | Various Cancer Cell Lines | Varies (Lead compounds in nM to low µM range) |[13] |

Table 3: Antifungal Activity of Thiazole Derivatives

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus fumigatus, Aspergillus flavus, Penicillium marneffei, Trichophyton mentagrophytes | 6.25 - 12.5 | [14] |

| 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles | Various fungal strains | Varies based on substitution |[14] |

Synthesis and Derivatization

The carboxylic acid moiety of the parent compound serves as a versatile handle for creating a library of derivatives, most commonly amides, through standard coupling reactions.

General Synthesis Workflow

Caption: General workflow for the synthesis of amide derivatives.

Protocol: Synthesis of a 2-(Methylthio)-1,3-thiazole-4-carboxamide Derivative

-

Activation of the Carboxylic Acid:

-

Dissolve 1 equivalent of this compound in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add 1.1 equivalents of a coupling agent (e.g., EDCI) and 1.1 equivalents of an activator (e.g., HOBt or DMAP).

-

Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

-

-

Amide Coupling:

-

To the activated acid solution, add 1.2 equivalents of the desired primary or secondary amine.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final amide derivative.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Experimental Protocols for Biological Evaluation

The following are detailed protocols for assessing the biological activity of newly synthesized derivatives against the potential targets identified.

General Experimental Workflow for Drug Discovery

Caption: A typical workflow for a drug discovery project.

Protocol 4.1: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol is adapted from established time-resolved fluorescence resonance energy transfer (TR-FRET) methods.[15]

-

Materials:

-

Recombinant human c-Met enzyme

-

ULight™-poly GT substrate and ATP

-

Europium-labeled anti-phosphotyrosine antibody (Eu-Antibody)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Stop/Detection Buffer (Kinase Buffer with 20 mM EDTA)

-

384-well assay plates

-

TR-FRET enabled plate reader

-

-

Procedure:

-

Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Further dilute these solutions to a 4x final concentration in Kinase Buffer.

-

Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions to the assay plate wells. Include positive (DMSO only) and negative (no enzyme) controls.

-

Enzyme Addition: Dilute the c-Met enzyme to a 4x working concentration in Kinase Buffer. Add 5 µL to all wells except the negative controls.

-

Reaction Initiation: Prepare a 2x working solution of ULight™-poly GT substrate and ATP in Kinase Buffer. Add 10 µL to all wells to start the reaction.

-

Incubation: Cover the plate and incubate for 60 minutes at room temperature.

-

Reaction Stoppage and Detection: Prepare a Stop/Detection mix by diluting the Eu-Antibody in Stop/Detection Buffer. Add 10 µL to all wells.

-

Final Incubation: Cover the plate and incubate for 60 minutes at room temperature.

-

Data Acquisition: Read the plate on a TR-FRET reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the results to determine the IC50 value.

-

Protocol 4.2: Cell Proliferation Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[16][17][18][19]

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multi-well spectrophotometer

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.

-

Incubation: Incubate at 37°C for 4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

-

Protocol 4.3: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, based on CLSI guidelines.[20][21][22][23][24]

-

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-